molecular formula C12H17BO2 B8639625 3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol

3,3-diethyl-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8639625
M. Wt: 204.08 g/mol
InChI Key: HJNKTQFSNIMDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546357B2

Procedure details

To a solution of 2-bromo-1-(3-(methoxymethoxy)pentan-3-yl)-4-methylbenzene (3.0 g, 10 mmol) in THF (80 mL) cooled at −78° C. was added n-BuLi (12 mL, 30 mmol) dropwise. The mixture was stirred at −78° C. for additional 1 h and then triisopropyl borate (3.76 g, 20 mmol) in 5 mL of THF was added below −70° C. The resulting mixture was kept stirring at −78° C. for 30 min and allowed to warm to rt and stirred overnight. Then it was quenched with aqueous NH4Cl and extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography to provide the product (0.8 g, 39.2%). 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1 H), 7.43 (s, 1 H), 7.23 (s, 1 H), 7.12 (s, 1 H), 2.3 (s, 3 H), 1.83-1.63 (m, 4 H), 0.50 (t, 6 H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
39.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[C:9]([O:14]COC)([CH2:12][CH3:13])[CH2:10][CH3:11].[Li]CCCC.[B:23](OC(C)C)(OC(C)C)[O:24]C(C)C>C1COCC1>[CH2:10]([C:9]1([CH2:12][CH3:13])[O:14][B:23]([OH:24])[C:2]2[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]1=2)[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C)C(CC)(CC)OCOC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
3.76 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was kept stirring at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then it was quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1(C2=C(B(O1)O)C=C(C=C2)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 39.2%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.